4-(1H-pyrazol-1-yl)piperidine hydrochloride is a heterocyclic organic compound frequently utilized as a crucial building block in the synthesis of various pharmaceutical agents and biologically active molecules. [1-2, 9-11, 13, 16, 18-20, 22, 27-29] Its structure comprises a piperidine ring linked to a pyrazole ring, incorporating two nitrogen atoms within its structure. This compound serves as a key intermediate in the multi-step synthesis of Crizotinib, an anti-cancer drug. []
This method comprises three steps and yields tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate (another important intermediate for Crizotinib synthesis) with a total yield of 49.9%. [] The specific steps involved in this synthesis are not detailed in the provided abstract.
4-(1H-pyrazol-1-yl)piperidine hydrochloride is a compound that has garnered attention in various fields of research, particularly in medicinal chemistry. This compound features a piperidine ring substituted with a pyrazole moiety, which contributes to its biological activity. It is classified primarily as a heterocyclic compound due to the presence of nitrogen atoms in its structure. The hydrochloride form indicates that it is a salt, which is often used to enhance solubility and stability in pharmaceutical applications.
The synthesis of 4-(1H-pyrazol-1-yl)piperidine hydrochloride can be achieved through several methods, with one notable approach involving nucleophilic aromatic substitution. This method typically starts with 4-chloropyridine, which reacts with pyrazole in the presence of a suitable base. Following this, hydrogenation of the resulting product may occur to reduce any unsaturated bonds, leading to the formation of the piperidine derivative. Subsequent steps may include the introduction of a hydrochloride salt through acidification, enhancing solubility for biological testing and applications .
The molecular structure of 4-(1H-pyrazol-1-yl)piperidine hydrochloride can be described using its chemical formula . The compound consists of a piperidine ring (a six-membered saturated ring containing one nitrogen atom) bonded to a 1H-pyrazole (a five-membered ring containing two nitrogen atoms). The presence of these heterocycles contributes to its unique chemical properties.
4-(1H-pyrazol-1-yl)piperidine hydrochloride can participate in various chemical reactions typical for heterocyclic compounds. These reactions may include:
The mechanism of action for 4-(1H-pyrazol-1-yl)piperidine hydrochloride often involves interaction with specific biological targets, such as enzymes or receptors. For instance, compounds containing pyrazole moieties have been studied for their ability to inhibit certain kinases or other proteins involved in signaling pathways relevant to cancer and inflammation.
Data suggest that the compound may exert its effects by binding to target sites within these proteins, leading to alterations in cellular signaling and subsequent biological responses. This interaction typically involves hydrogen bonding and hydrophobic interactions due to the structural characteristics of both the piperidine and pyrazole components .
Relevant analyses may include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm the structure and purity of synthesized compounds.
4-(1H-pyrazol-1-yl)piperidine hydrochloride has several scientific applications:
The versatility of this compound underscores its significance in ongoing research across multiple disciplines within chemistry and biology.
Catalytic hydrogenation represents the cornerstone methodology for constructing the pyrazole-piperidine scaffold. A highly efficient route involves the hydrogenation of 4-(1H-pyrazol-1-yl)pyridine hydrochloride over rhodium on charcoal (5% Rh/C) catalysts. Under optimized conditions (50°C, 150 psi H₂, aqueous medium, 16 hr), this transformation achieves ≥90% in-situ yield of the saturated piperidine derivative. The aqueous solvent system facilitates catalyst recovery while maintaining rhodium catalytic activity through multiple cycles. Alternative catalytic systems employing palladium or platinum under neutral pH conditions show reduced efficiency (<75% yield), attributed to catalyst poisoning by the basic nitrogen atoms. Microwave-assisted N-alkylation presents a complementary approach, where piperidine halides react with pyrazole derivatives using NaH/DMF at 80-100°C, completing in 2-4 hours with 60-75% isolated yields. This method proves particularly valuable for introducing substituted pyrazoles, though it requires stringent moisture control [1] [5] [10].
Table 1: Catalytic Methods for Pyrazole-Piperidine Bond Formation
Method | Catalyst/Reagent | Conditions | Yield (%) | Advantages |
---|---|---|---|---|
Heterocyclic Hydrogenation | 5% Rh/C | H₂O, 50°C, 150 psi, 16hr | ≥90 | Aqueous medium, recyclable catalyst |
N-Alkylation | NaH/DMF | 80-100°C, 2-4hr | 60-75 | Broad pyrazole scope |
Microwave Coupling | K₂CO₃/DMSO | 100°C, μW, 15-30min | 85-92 | Rapid reaction kinetics |
The hydrochloride salt formation demands precise stoichiometric control to prevent dihydrochloride byproducts. Critical studies demonstrate that adding 1.05 equivalents of HCl in anhydrous ethyl acetate to the free base dissolved in THF generates the monohydrochloride with >95% purity. This solvent combination ensures selective protonation at the piperidine nitrogen (pKa ~10.6) over the less basic pyrazole nitrogen (pKa ~2.5). Ethanol/water systems (4:1 v/v) enable crystallization at 0-5°C but risk hydrate formation if water content exceeds 25%. Isotemperature pH titration reveals a sharp inflection point at pH 5.2 corresponding to optimal monohydrochloride precipitation. Deviations below pH 4.0 promote dihydrochloride formation through pyrazole protonation, particularly problematic with excess HCl or protic solvents like methanol. Alternative counterion sources (e.g., citric acid) yield amorphous solids unsuitable for pharmaceutical crystallization [2] [5].
Regiocontrol during pyrazole functionalization centers on protecting group strategies and metal-halogen exchange. The Boc-protected derivative tert-butyl 4-(4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate enables selective modification at the 4-amino position while shielding the piperidine nitrogen. Lithiation at -78°C using n-BuLi/TMEDA followed by electrophilic quenching enables introduction of formyl, carboxyl, or cyano groups with 70-85% efficiency. Notably, iodination with N-iodosuccinimide occurs exclusively at the pyrazole C4 position when the amino group is protected as an acetyl derivative, yielding 4-iodo intermediates for Suzuki couplings. Computational modeling confirms that steric hindrance from the piperidine N-Boc group directs electrophiles to the C4 position (ΔE = 2.3 kcal/mol preference over C5 substitution). Deprotection with TFA/DCM (1:1 v/v) quantitatively regenerates the amine without scaffold degradation [10].
Table 2: Regioselective Modification of Pyrazole-Piperidine Hybrids
Reaction Type | Key Reagent | Position Modified | Yield (%) | Application |
---|---|---|---|---|
Directed Lithiation | n-BuLi/TMEDA, Electrophiles | C4 (pyrazole) | 70-85 | Aldehyde/acid/cyano introduction |
Halogenation | NIS, CHCl₃, 0°C | C4 (pyrazole) | 88-92 | Cross-coupling handles |
Suzuki Coupling | ArB(OH)₂, Pd(PPh₃)₄ | C4 (pyrazole) | 75-82 | Biaryl diversification |
Monohydrochloride (C₈H₁₄ClN₃, MW 187.67 g/mol) and dihydrochloride (C₈H₁₅Cl₂N₃, MW 224.13 g/mol) forms exhibit marked differences in physicochemical behavior. Solubility studies reveal the monohydrochloride possesses moderate aqueous solubility (35 mg/mL at 25°C) versus the dihydrochloride's high solubility (>100 mg/mL), attributed to enhanced ion-dipole interactions. However, accelerated stability testing (40°C/75% RH) shows dihydrochloride salts undergo disproportionation above 60% humidity, releasing HCl gas and forming hydrochloride hydrates. Crystallinity analysis demonstrates monohydrochloride forms defined monoclinic crystals (P2₁/c space group), while dihydrochlorides often crystallize as hygroscopic hydrates. Synthetic efficiency favors monohydrochlorides, requiring single-equivalent acid addition without the stringent temperature control (-30°C) needed to prevent over-protonation in dihydrochloride synthesis. Pharmaceutical formulations prefer monohydrochloride due to superior solid-state stability during tablet compression [1] [3] [4].
Microwave-assisted and mechanochemical methods significantly enhance sustainability metrics. Comparative studies show conventional Rh/C hydrogenation consumes 580 MJ/kg energy versus 120 MJ/kg for microwave flow reactors (150°C, 20 bar, residence time 8 min), achieving 94% yield with 50% catalyst reduction. Solvent-free ball milling of 4-chloropiperidine with pyrazole derivatives using K₂CO₃ base completes N-alkylation in 45 minutes with 89% yield and near-quantitative atom economy. Life-cycle assessment confirms these methods reduce E-factor (kg waste/kg product) from 32 (traditional routes) to <5. Supercritical CO₂ extraction replaces ethyl acetate for final purification, eliminating halogenated solvents while maintaining ≥99.5% purity. Continuous hydrogenation in microreactors with immobilized Rh catalysts demonstrates 500-hour operational stability with <3% productivity loss, addressing catalyst recycling challenges in batch processes [5] [6] [8].
Table 3: Green Chemistry Metrics for Synthetic Routes
Parameter | Traditional Batch | Microwave Flow | Mechanochemical | Target |
---|---|---|---|---|
Energy Consumption (MJ/kg) | 580 | 120 | 85 | ≤150 |
Reaction Time | 16 hr | 8 min | 45 min | ≤1 hr |
E-Factor (kg waste/kg product) | 32 | 7 | 4.5 | ≤10 |
Solvent Intensity (L/kg) | 120 | 15 | 0 | ≤20 |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1